molecular formula C9H12N2O3S B7775900 2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]butanoic acid

2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]butanoic acid

Cat. No.: B7775900
M. Wt: 228.27 g/mol
InChI Key: AQZIIFZIPSTRAE-UHFFFAOYSA-N
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Description

The compound with the identifier “2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]butanoic acid” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific molecular structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]butanoic acid involves several synthetic routes, each with specific reaction conditions. One common method includes the use of halogenated hydrocarbons and protective groups to facilitate the formation of the desired molecular structure. The reaction typically requires a catalyst, such as a manganese catalyst, and may involve mechanical grinding to enhance the reaction efficiency .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve product quality .

Chemical Reactions Analysis

Types of Reactions

2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]butanoic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The reactions involving this compound commonly use reagents such as halogenated hydrocarbons, manganese catalysts, and various acids or bases to control the reaction environment. Conditions such as temperature, pressure, and solvent choice are carefully optimized to achieve the desired reaction outcomes .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxygenated derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.

Scientific Research Applications

2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]butanoic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]butanoic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to particular receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]butanoic acid can be compared with other similar compounds based on its chemical structure and biological activities. Some similar compounds include:

  • Aspirin (CID 2244)
  • Salicylsalicylic acid (CID 5161)
  • Indomethacin (CID 3715)
  • Sulindac (CID 1548887)

Uniqueness

What sets this compound apart from these similar compounds is its unique molecular structure, which allows it to participate in specific chemical reactions and exhibit distinct biological activities. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3S/c1-3-6(8(13)14)15-9-10-5(2)4-7(12)11-9/h4,6H,3H2,1-2H3,(H,13,14)(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQZIIFZIPSTRAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)SC1=NC(=O)C=C(N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C(=O)O)SC1=NC(=O)C=C(N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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